

theoretical studies on 2-(3-Aminophenyl)benzoic acid

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Compound of Interest

Compound Name: 2-(3-Aminophenyl)benzoic acid

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An In-Depth Technical Guide to the Theoretical Studies of **2-(3-Aminophenyl)benzoic acid**

Abstract

2-(3-Aminophenyl)benzoic acid is a biphenyl compound featuring both an amine and a carboxylic acid group, making it a molecule of interest for organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to characterize this molecule and its derivatives. It covers quantum chemical calculations such as Density Functional Theory (DFT) for geometric and electronic structure analysis, Frontier Molecular Orbital (HOMO-LUMO) theory for reactivity prediction, and Molecular Electrostatic Potential (MEP) mapping. Furthermore, the guide discusses the application of molecular docking simulations to explore potential therapeutic applications. Methodologies are detailed, and key data are presented in structured tables and logical diagrams to serve as a foundational resource for researchers in the field.

**1. Introduction

2-(3-Aminophenyl)benzoic acid (Molecular Formula: $C_{13}H_{11}NO_2$, Molecular Weight: 213.23 g/mol) belongs to the class of aminobenzoic acids.^{[1][2]} These compounds are recognized as versatile building blocks in the synthesis of pharmaceuticals and other biologically active molecules.^{[3][4]} Theoretical studies provide a powerful, non-experimental route to understanding the intrinsic properties of such molecules. By employing computational methods, researchers can predict molecular structure, stability, reactivity, and potential interactions with

biological targets, thereby guiding further experimental work. This guide focuses on the core theoretical approaches used to study **2-(3-Aminophenyl)benzoic acid** and related derivatives.

Caption: Chemical structure of **2-(3-Aminophenyl)benzoic acid**.

Computational and Experimental Protocols

Theoretical studies on benzoic acid derivatives predominantly rely on quantum chemical calculations, particularly Density Functional Theory (DFT). Molecular docking is another key computational tool for investigating potential biological activity.

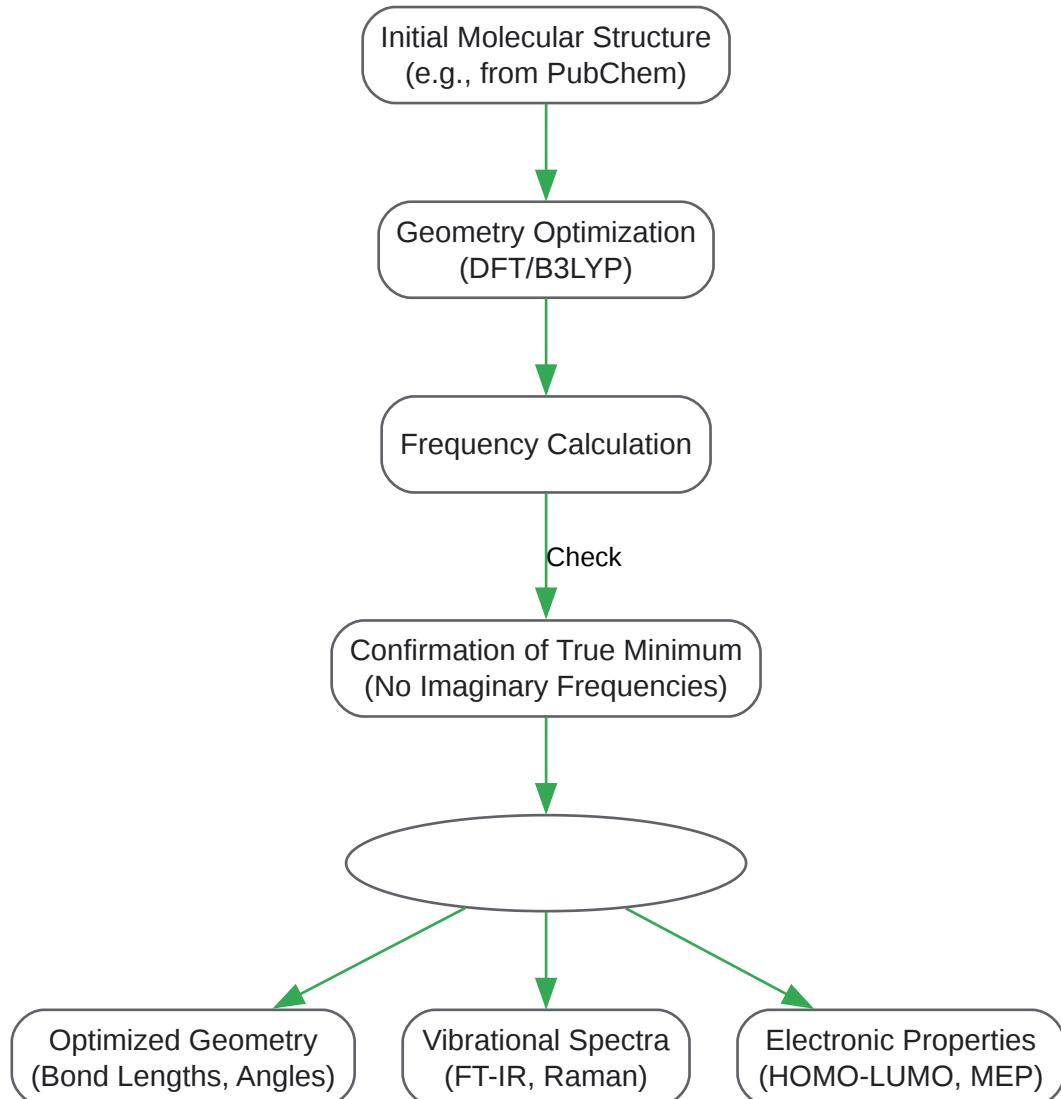
Quantum Chemical Calculations Protocol

Quantum chemical calculations are performed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the title compound.

- Software: The Gaussian suite of programs is commonly used for these calculations.^[5]
- Method: Density Functional Theory (DFT) is a preferred method. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for its balance of accuracy and computational cost.^[5] Other functionals like CAM-B3LYP may also be used for specific properties like pKa determination.^{[6][7]}
- Basis Set: A variety of basis sets are used, with Pople-style basis sets like 6-31G++(d,p) or 6-311++G(d,p) being common choices, as they provide a good description of electronic structure, including polarization and diffuse functions.^[5]
- Geometry Optimization: The molecular structure is optimized to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been located.
- Vibrational Frequency Analysis: Theoretical vibrational frequencies (FT-IR, Raman) are calculated from the optimized geometry. These are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and achieve better agreement with experimental data.^[8]
- Electronic Properties: Key electronic properties are derived from the optimized structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest

Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).[\[5\]](#)

General Workflow for Quantum Chemical Analysis



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Caption: Workflow for theoretical analysis of molecular properties.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is crucial for structure-based drug design.

- Software: Tools like PyRx, AutoDock, and Discovery Studio are commonly used for docking studies.[9]
- Target Preparation: A protein structure is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.
- Ligand Preparation: The 3D structure of the ligand, such as **2-(3-Aminophenyl)benzoic acid**, is generated and energy-minimized using appropriate force fields.
- Docking Simulation: The ligand is placed in the defined binding site of the target protein, and a scoring function is used to estimate the binding affinity (e.g., in kcal/mol). The simulation explores various conformations and orientations of the ligand.
- Analysis: The results are analyzed to identify the best docking pose, the binding energy, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.[10]

Theoretical Results and Discussion

Molecular Geometry

DFT calculations provide optimized bond lengths and angles that are expected to show good agreement with experimental data from techniques like X-ray diffraction.[5] While specific crystallographic data for **2-(3-Aminophenyl)benzoic acid** is not detailed in the searched literature, studies on related benzoic acid derivatives have validated the accuracy of DFT methods.[11]

Table 1: Predicted Geometrical Parameters (Conceptual)

Parameter	Description	Expected Outcome
C-C Bond Lengths	Aromatic ring bonds	-1.39 - 1.41 Å
C-N Bond Length	Amine group attachment	~1.38 - 1.40 Å
C-C(=O) Bond Length	Carboxylic acid group	~1.48 - 1.50 Å
C=O Bond Length	Carbonyl in COOH	~1.21 - 1.23 Å
C-C-C Bond Angles	Within aromatic rings	~120°

| O-C=O Bond Angle | Carboxylic acid group | ~123° |

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational analysis helps in the assignment of bands in experimental FT-IR and Raman spectra.^[8] Key vibrational modes for **2-(3-Aminophenyl)benzoic acid** would include stretches for the O-H of the carboxylic acid, N-H of the amine, C=O of the carbonyl, and various C-C and C-H vibrations of the aromatic rings.

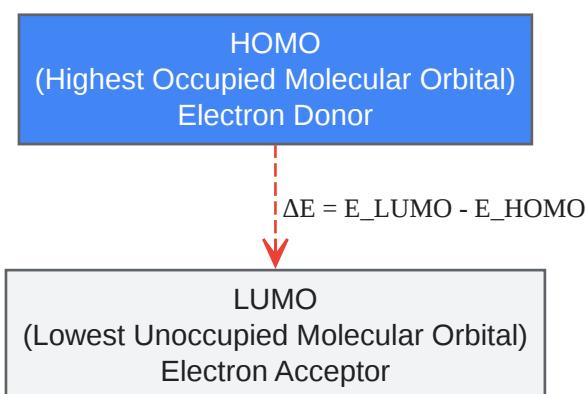
Table 2: Key Predicted FT-IR Vibrational Frequencies (Conceptual)

Assignment	Description	Approximate Wavenumber (cm ⁻¹)
v(O-H)	Carboxylic acid O-H stretch	3000 - 3300 (broad)
v(N-H)	Amine N-H symmetric/asymmetric stretch	3300 - 3500
v(C=O)	Carbonyl C=O stretch	1680 - 1710
v(C=C)	Aromatic ring C=C stretches	1450 - 1600

| δ(N-H) | Amine N-H bending | 1590 - 1650 |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (E_{HOMO}) relates to the ability to donate an electron, while the LUMO energy (E_{LUMO}) relates to the ability to accept an electron.^[5] The energy gap ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For a related compound, a HOMO-LUMO energy gap of 3.08 eV was calculated using DFT.^[5]



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Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Table 3: Frontier Orbital Properties (Conceptual)

Parameter	Description	Significance
E_{HOMO}	Energy of the highest occupied molecular orbital	Relates to ionization potential and electron-donating ability
E_{LUMO}	Energy of the lowest unoccupied molecular orbital	Relates to electron affinity and electron-accepting ability

$|\Delta E \text{ (Energy Gap)}| = E_{\text{LUMO}} - E_{\text{HOMO}} |$ Index of chemical stability and reactivity |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic density of a molecule, which is useful for predicting sites for electrophilic and nucleophilic attack.

- Red Regions: Indicate negative electrostatic potential (electron-rich), typically around electronegative atoms like oxygen. These are sites susceptible to electrophilic attack.
- Blue Regions: Indicate positive electrostatic potential (electron-poor), usually around hydrogen atoms, especially the acidic proton of the carboxylic group. These are sites for nucleophilic attack.
- Green Regions: Represent neutral potential.

Molecular Docking and Potential Biological Activity

While specific docking studies for **2-(3-Aminophenyl)benzoic acid** were not identified in the initial search, the broader class of benzoic acid derivatives has been investigated against various therapeutic targets.^{[9][10]} The aminobenzoic acid scaffold is present in molecules with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[4][12][13]}

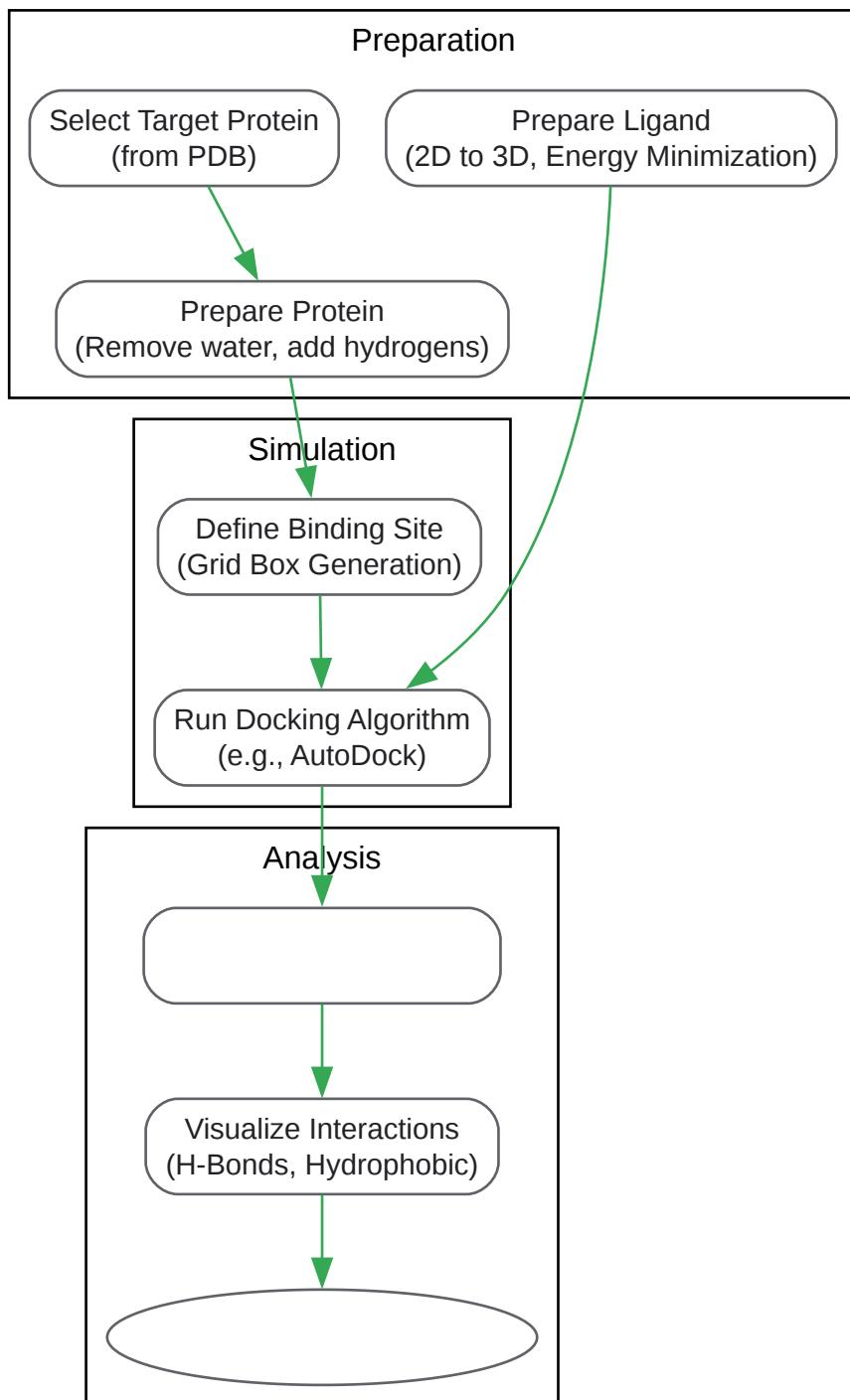
Table 4: Potential Therapeutic Targets for Benzoic Acid Derivatives

Target Class	Example Protein (PDB ID)	Potential Therapeutic Area	Reference
Carbonic Anhydrase	3FFP	Glaucoma, Epilepsy	
Viral Proteases	e.g., SARS-CoV-2 Main Protease	Antiviral	[10]
Cyclooxygenases (COX)	-	Anti-inflammatory	[14]
Cholinesterases (AChE) - Alzheimer's Disease			

| Cholinesterases (AChE) | - | Alzheimer's Disease |^[12] |

Molecular docking could be employed to screen **2-(3-Aminophenyl)benzoic acid** against these and other targets to identify its potential as a therapeutic agent.

Generalized Molecular Docking Workflow

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Caption: A logical workflow for in silico molecular docking studies.

Conclusion

Theoretical studies offer a robust framework for the in-depth characterization of **2-(3-Aminophenyl)benzoic acid**. DFT calculations can provide reliable data on its geometric, vibrational, and electronic properties, which are essential for understanding its chemical behavior. HOMO-LUMO and MEP analyses further elucidate its reactivity and potential interaction sites. While experimental data for this specific molecule is sparse in the literature, the methodologies outlined here, which have been validated on similar compounds, provide a clear path for future computational investigation. Furthermore, molecular docking presents a promising avenue to explore the therapeutic potential of **2-(3-Aminophenyl)benzoic acid** by screening it against various biological targets. This guide serves as a comprehensive resource for researchers aiming to apply computational chemistry techniques to explore the properties and potential applications of this and related molecules.

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